

molecular structure of 3,4,5-Triethoxybenzoylacetonitrile

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Compound of Interest

Compound Name: 3,4,5-Triethoxybenzoylacetonitrile

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An In-depth Technical Guide on **3,4,5-Triethoxybenzoylacetonitrile**

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Triethoxybenzoylacetonitrile is a substituted aromatic β -ketonitrile. This class of compounds, characterized by a benzoyl group attached to an acetonitrile moiety, serves as a versatile scaffold in synthetic organic chemistry. The presence of the 3,4,5-triethoxyphenyl group is of particular interest, as this substitution pattern is found in a variety of biologically active molecules. This document provides a comprehensive overview of the molecular structure, predicted spectroscopic data, a representative synthetic protocol, and the potential biological relevance of **3,4,5-Triethoxybenzoylacetonitrile**, based on data from structurally analogous compounds.

Molecular Structure and Identifiers

The molecular structure of **3,4,5-Triethoxybenzoylacetonitrile** consists of a benzene ring substituted with three ethoxy groups at the 3, 4, and 5 positions, and a benzoylacetonitrile substituent at the 1 position.

Identifier	Value
IUPAC Name	3-(3,4,5-triethoxyphenyl)-3-oxopropanenitrile
CAS Number	267880-91-1
Molecular Formula	C ₁₅ H ₁₉ NO ₄
Molecular Weight	277.31 g/mol
Canonical SMILES	CCOC1=C(C=C(C=C1OCC)C(=O)CC#N)OCC
InChI	InChI=1S/C15H19NO4/c1-4-18-13-9-11(15(17)8-10-16)12(19-5-2)7-14(13)20-6-3/h7,9H,4-6,8H2,1-3H3
InChIKey	FZJFLJDBVDRHSP-UHFFFAOYSA-N

Predicted Spectroscopic Data

Direct experimental spectroscopic data for **3,4,5-Triethoxybenzoylacetonitrile** is not readily available in the public domain. The following tables present predicted data based on the analysis of structurally similar compounds, such as 3,4,5-trimethoxybenzonitrile[1][2][3][4], and general principles of spectroscopy.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum in CDCl₃ would exhibit signals corresponding to the aromatic protons, the methylene protons of the acetonitrile group, and the ethoxy substituents.

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~ 7.20	s	2H	Ar-H
~ 4.15	q	4H	Ar-O-CH ₂ -CH ₃ (at C3 and C5)
~ 4.10	q	2H	Ar-O-CH ₂ -CH ₃ (at C4)
~ 3.90	s	2H	-CO-CH ₂ -CN
~ 1.45	t	6H	Ar-O-CH ₂ -CH ₃ (at C3 and C5)
~ 1.40	t	3H	Ar-O-CH ₂ -CH ₃ (at C4)

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum in CDCl₃ would show signals for the carbonyl carbon, the nitrile carbon, the aromatic carbons, and the carbons of the ethoxy groups.

Chemical Shift (δ) ppm	Assignment
~ 188	C=O
~ 153	Ar-C-O (C3, C5)
~ 145	Ar-C-O (C4)
~ 128	Ar-C (C1)
~ 116	C≡N
~ 108	Ar-CH (C2, C6)
~ 70	Ar-O-CH ₂ -CH ₃ (C4)
~ 65	Ar-O-CH ₂ -CH ₃ (C3, C5)
~ 30	-CO-CH ₂ -CN
~ 15	Ar-O-CH ₂ -CH ₃ (C3, C4, C5)

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the nitrile, carbonyl, and ether functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 2980-2850	Medium-Strong	C-H stretch (aliphatic)
~ 2260-2240	Medium	C≡N stretch
~ 1680	Strong	C=O stretch (aromatic ketone)
~ 1580, 1500, 1450	Medium-Strong	C=C stretch (aromatic)
~ 1250-1000	Strong	C-O stretch (aryl ether)

Experimental Protocols: Synthesis

A general and widely used method for the synthesis of β -ketonitriles like **3,4,5-Triethoxybenzoylacetonitrile** is the Claisen condensation of an appropriate ester with acetonitrile.^{[5][6][7]} The following is a representative protocol adapted for the synthesis of the title compound.

Reaction: Ethyl 3,4,5-triethoxybenzoate + Acetonitrile → **3,4,5-Triethoxybenzoylacetonitrile**

Materials:

- Ethyl 3,4,5-triethoxybenzoate
- Acetonitrile (dry)
- Sodium ethoxide
- Toluene (dry)
- Hydrochloric acid (concentrated)
- Water

- Ethyl ether
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- To a suspension of sodium ethoxide (1.0 equivalent) in dry toluene in a round-bottom flask equipped with a mechanical stirrer and a reflux condenser under a nitrogen atmosphere, add ethyl 3,4,5-triethoxybenzoate (1.0 equivalent).
- Add dry acetonitrile (1.2 equivalents) to the mixture.
- Heat the reaction mixture to 105-110 °C and stir vigorously for 24-30 hours. The mixture may become viscous.
- After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
- Carefully add water to the reaction mixture and transfer it to a separatory funnel.
- Wash the aqueous layer with ethyl ether to remove any unreacted starting ester.
- Acidify the aqueous layer to a pH of 5-6 with concentrated hydrochloric acid. This will precipitate the crude product.
- Collect the precipitate by vacuum filtration, wash with cold water, and air-dry.
- For further purification, dissolve the crude product in a suitable solvent (e.g., ethyl acetate), dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to obtain pure **3,4,5-Triethoxybenzoylacetonitrile**.

Potential Biological Relevance and Signaling Pathways

While there is no specific literature on the biological activity of **3,4,5-Triethoxybenzoylacetonitrile**, the core chemical moieties suggest potential areas for investigation.

Benzoylacetonitrile Scaffold: Benzoylacetonitrile derivatives have been reported to possess a range of biological activities, including:

- **Anti-inflammatory properties:** Some benzoylacetonitriles have been shown to attenuate microglia and encephalitogenic T cell activation, suggesting potential applications in autoimmune disorders like multiple sclerosis.[8]
- **Antimicrobial, antineoplastic, and antiviral activities:** The benzoylacetonitrile framework is a key component in various heterocyclic compounds with demonstrated biological efficacy.[9]

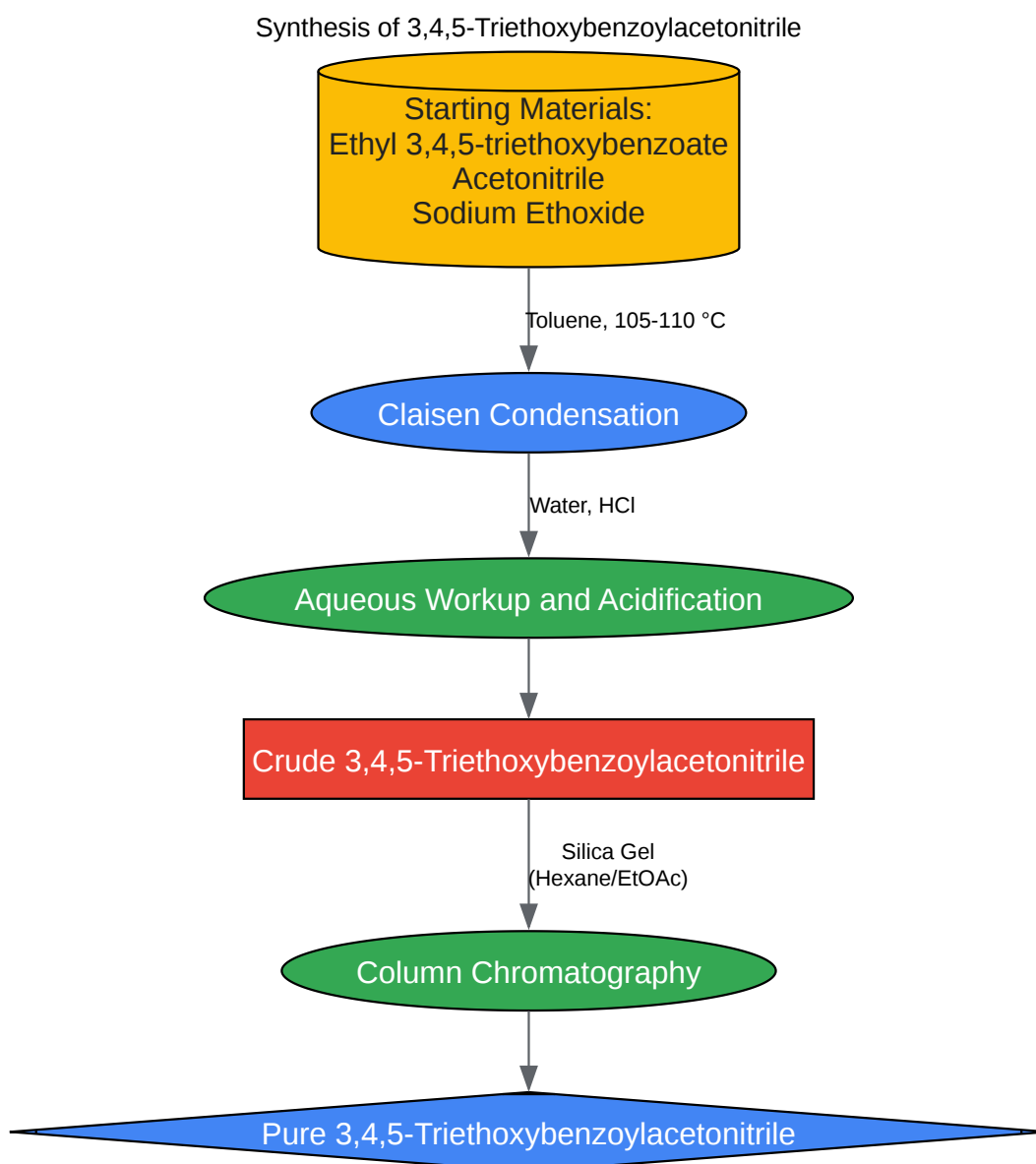
3,4,5-Trialkoxyphenyl Moiety: The 3,4,5-trialkoxy substitution pattern on a phenyl ring is a well-known pharmacophore present in several classes of bioactive compounds:

- **Anticancer activity:** Compounds bearing the 3,4,5-trimethoxyphenyl group, such as combretastatin A-4, are potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[10] Derivatives with this moiety have been explored as multi-target cytotoxic agents.
- **Cardioprotective and neuroprotective effects:** The 3,4,5-trihydroxystilbene (resveratrol) and its derivatives, which share a similar substitution pattern, are known for their antioxidant and protective effects on various cell types.[11]

Given these precedents, **3,4,5-Triethoxybenzoylacetonitrile** could be a valuable candidate for screening in anticancer, anti-inflammatory, and neuroprotective assays. Its mechanism of action could potentially involve the modulation of inflammatory pathways or interference with cytoskeletal dynamics.

Logical Workflow and Pathway Diagrams

As no specific signaling pathways for **3,4,5-Triethoxybenzoylacetonitrile** have been elucidated, a diagram of the synthetic workflow is provided below to illustrate the logical relationship of the key steps in its preparation.



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Caption: Synthetic pathway for **3,4,5-Triethoxybenzoylacetonitrile**.

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